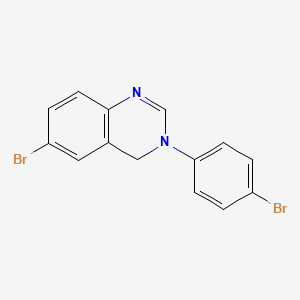

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline

Description

Contextualization of the Dihydroquinazoline (B8668462) Core in Medicinal and Organic Chemistry

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is recognized as a "privileged scaffold" in drug design. researchgate.net This term highlights its ability to bind to a variety of biological targets, making it a versatile starting point for the creation of new drugs. researchgate.net Dihydroquinazolines are nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. researchgate.netchemazone.com Their unique three-dimensional structure allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening against various diseases. researchgate.net The DHQ framework is a key component in several marketed drugs and is actively being explored for new therapeutic applications. researchgate.net

Overview of Bromine Substituents in Chemical Research

Bromine, a halogen element, plays a crucial role in modern pharmaceuticals. nih.gov Bromine and its derivatives are integral to the synthesis of a wide array of medications, including antiseptics, anesthetics, and anticancer drugs. nih.govnih.gov The introduction of bromine into a molecule can significantly alter its physical, chemical, and biological properties. This is due to bromine's high atomic mass, lipophilicity, and ability to form strong halogen bonds. In medicinal chemistry, bromine is often used to enhance the binding affinity of a drug to its target receptor, improve its metabolic stability, or modulate its pharmacokinetic profile. nih.gov Brominated compounds have shown potential in the development of treatments for cancer and neurological disorders. nih.gov

Rationale for Investigating 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline

The specific substitution pattern of this compound suggests a compound designed with therapeutic potential in mind. The presence of a bromine atom on the quinazoline (B50416) ring, particularly at the 6-position, has been associated with enhanced biological activity in related quinazolinone structures. nih.gov Furthermore, the addition of a bromophenyl group at the 3-position introduces a second bromine atom, which could further influence the molecule's properties. This dibrominated structure could exhibit unique interactions with biological targets. The investigation of this compound is therefore driven by the desire to explore how these specific substitutions on the privileged dihydroquinazoline scaffold might lead to novel pharmacological activities.

Properties

IUPAC Name |

6-bromo-3-(4-bromophenyl)-4H-quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2N2/c15-11-1-4-13(5-2-11)18-8-10-7-12(16)3-6-14(10)17-9-18/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOOJWKYNBMPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)N=CN1C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties of 6 Bromo 3 4 Bromophenyl 3,4 Dihydroquinazoline

While a specific synthetic route for 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline is not detailed in the available literature, its synthesis can be inferred from general methods for preparing 3,4-dihydroquinazolines. A common approach involves the cyclocondensation of a 2-aminobenzylamine derivative with an appropriate aldehyde or its equivalent.

A plausible synthetic pathway could start from 5-bromo-2-aminobenzylamine and 4-bromobenzaldehyde. The reaction would likely proceed via the formation of a Schiff base, followed by an intramolecular cyclization to yield the dihydroquinazoline (B8668462) ring.

The chemical properties of this compound are expected to be influenced by the two bromine atoms. The bromine at the 6-position on the electron-rich benzene (B151609) ring and the bromine on the phenyl ring at the 3-position are likely to be relatively stable. However, they could potentially participate in palladium-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.

Interactive Data Table: Plausible Synthetic Reactants

| Reactant | Role in Synthesis |

| 5-bromo-2-aminobenzylamine | Provides the core structure of the dihydroquinazoline ring with the bromine at the 6-position. |

| 4-bromobenzaldehyde | Reacts with the primary amine of the 2-aminobenzylamine to form the Schiff base and introduces the 4-bromophenyl group at the 3-position. |

| Acid or Base Catalyst | Facilitates the condensation and cyclization reactions. |

| Appropriate Solvent | Provides the medium for the reaction to occur. |

Biological Activities and Pharmacological Research

Direct pharmacological data for 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline is not currently available. However, based on the activities of structurally similar compounds, several potential biological activities can be hypothesized.

Numerous derivatives of the quinazoline (B50416) and dihydroquinazoline (B8668462) core have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. researchgate.netmediresonline.org The presence of bromine at the 6-position of the quinazoline ring has been shown in some instances to enhance cytotoxic activity against cancer cell lines. nih.gov

For example, studies on 6-bromo-2-styrylquinazolin-4-ones have shown that the 6-bromo substitution can lead to enhanced inhibitory activity against certain cancer cell lines. atlantis-press.com Similarly, other 6-bromo-quinazolinone derivatives have been investigated for their anti-inflammatory and analgesic properties. ptfarm.pl

Interactive Data Table: Potential Biological Activities Based on Analogues

| Biological Activity | Rationale based on Analogous Compounds |

| Anticancer | The dihydroquinazoline core is a known anticancer scaffold, and 6-bromo substitution has been linked to enhanced cytotoxicity in related quinazolinones. nih.govatlantis-press.com |

| Anti-inflammatory | Certain 6-bromo-quinazolinone derivatives have shown promising anti-inflammatory properties. ptfarm.pl |

| Antimicrobial | The quinazoline scaffold is known to exhibit antibacterial and antifungal activities. mediresonline.org |

Conclusion

Retrosynthetic Disconnection Strategies for this compound

Retrosynthetic analysis provides a logical framework for devising synthetic routes. For this compound, two primary disconnection strategies are apparent, centered on the formation of the dihydropyrimidine (B8664642) ring.

Strategy A: Imine Annulation: The most common approach involves disconnecting the N1-C2 and the C4-N3 bonds. This strategy simplifies the target molecule into two key precursors: 2-(aminomethyl)-5-bromoaniline and 4-bromobenzaldehyde . The forward synthesis would involve the condensation of these two components to form an intermediate imine, followed by an intramolecular cyclization (annulation) to yield the dihydroquinazoline ring.

Strategy B: Three-Component Assembly: An alternative disconnection breaks the C2-N3 and N1-C4 bonds. This approach leads to three simpler starting materials: 2-amino-5-bromobenzaldehyde , 4-bromoaniline , and a one-carbon source, such as formaldehyde (B43269) or its equivalent. This strategy is conducive to one-pot, multi-component reactions, which are often favored for their efficiency and atom economy.

These strategies provide a roadmap for the construction of the target molecule, leveraging readily available or synthetically accessible starting materials.

Sustainable and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of quinazolines and their derivatives has been a fertile ground for the application of green chemistry principles. magnusconferences.comresearchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. tandfonline.com

Key green strategies applicable to the synthesis of the target compound include:

Multi-component Reactions (MCRs): As outlined in Strategy B, MCRs combine three or more reactants in a single step to form the product, which significantly reduces the number of synthetic steps, solvent waste, and purification efforts. uobaghdad.edu.iqrsc.org

Use of Green Solvents: Many modern procedures replace traditional volatile organic compounds with greener alternatives like water, ethanol, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents. tandfonline.comfrontiersin.orgjsynthchem.com

Alternative Energy Sources: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinazolinone derivatives, often under solvent-free conditions. tandfonline.comdiva-portal.org

Catalysis is at the heart of green chemistry, enabling efficient transformations under mild conditions. nih.gov A wide array of catalysts have been developed for the synthesis of dihydroquinazolines.

Metal-Free Catalysis: Many recent methods avoid the use of toxic and expensive heavy metals. researchgate.net Organocatalysts such as L-proline nitrate, fumaric acid, and various sulfonic acids have proven effective. frontiersin.orgjsynthchem.comorganic-chemistry.org Systems using molecular iodine or simply Brønsted acids like formic acid also provide metal-free pathways. rsc.orgdiva-portal.org

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Examples include sulfonic acid functionalized on silica, titanium sulfate (B86663) nanoparticles (SO₄²⁻/TiO₂), and copper oxide nanoparticles. jsynthchem.comnih.govresearchgate.net These catalysts are robust and can often be used under solvent-free conditions.

Lewis and Brønsted Acid Catalysis: Both Lewis acids (e.g., AlCl₃, Fe(OTf)₂) and Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) are commonly used to catalyze the condensation and cyclization steps by activating the carbonyl and imine groups toward nucleophilic attack. nih.govjsynthchem.comnih.govmdpi.com

The table below summarizes various catalytic systems used in the synthesis of related dihydroquinazoline structures.

| Catalyst System | Reactants | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Fumaric Acid | 2-Aminobenzamide, Aldehydes | Acetone, 60 °C | Inexpensive, non-toxic, mild conditions | jsynthchem.com |

| Metal-Free (Ammonium Iodide) | Anilines, Aromatic Aldehydes | DMSO, 120 °C | Avoids transition metals, readily available reactants | rsc.org |

| SO₄²⁻/TiO₂ Nanoparticles | Isatoic Anhydride, Aldehydes, Amines | Solvent-free | Heterogeneous, reusable, high surface area | jsynthchem.com |

| L-proline nitrate | 2-Aminobenzamide, Aldehydes | Ethanol, Reflux | Recyclable organocatalyst | organic-chemistry.org |

| Formic Acid | Methyl (2-formylphenyl)carbamate, Amines | Formic Acid, 120 °C | Metal-free, dual role as acid and reductant | diva-portal.org |

| Fe(OTf)₂/TEMPO | N-Alkylanilines | Acetonitrile, 80 °C | Mild oxidant, good functional group tolerance | nih.gov |

Solvent-Free or Aqueous Media Syntheses

The synthesis of dihydroquinazolinone derivatives, structurally related to the target compound, has been effectively demonstrated under solvent-free conditions. A one-pot, three-component reaction involving isatoic anhydride, an appropriate aryl aldehyde, and urea (B33335) in the presence of a catalyst like SnCl₂·2H₂O exemplifies this approach. This method offers advantages such as operational simplicity, short reaction times, and straightforward work-up procedures. diva-portal.org While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the general applicability of this solvent-free approach to analogous structures suggests its potential viability. The reaction typically proceeds by heating a mixture of the reactants, and the optimal conditions are often achieved at temperatures around 110 °C. diva-portal.org

Similarly, the use of aqueous media for the synthesis of related quinazolinone derivatives has been explored, promoting environmentally benign protocols. For instance, the synthesis of 2-aryl-3-(phenylamino)dihydroquinazolin-4(1H)-one derivatives has been achieved in aqueous media at room temperature using a surfactant like sodium lauryl sulfate (SLS). tandfonline.com This method highlights the potential for water to serve as a solvent for the synthesis of complex heterocyclic systems, although its direct application to the specific target compound, this compound, would require further investigation and optimization.

A plausible reaction pathway for a solvent-free synthesis of a dihydroquinazolinone, which could be adapted for the target compound, is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Condition | Product Type |

| Isatoic Anhydride | Aryl Aldehyde | Urea | SnCl₂·2H₂O | 110 °C, Solvent-free | Dihydroquinazolinone |

Microwave-Assisted and Photochemical Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinazolinones. scholarsresearchlibrary.com The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For the synthesis of 2,3-disubstituted quinazolin-4-ones, microwave-assisted methods have been shown to be efficient, providing a rapid and clean route to these compounds. scholarsresearchlibrary.com A general strategy often involves the reaction of a benzoxazinone (B8607429) intermediate with a primary amine under microwave irradiation. This approach could potentially be adapted for the synthesis of this compound, likely from a suitably substituted 2-aminobenzylamine derivative and an appropriate aldehyde or its equivalent. The use of microwave heating in the cyclodehydration of N-(2-aminobenzyl)amides, promoted by reagents like ethyl polyphosphate, has also been reported for the synthesis of 3,4-dihydroquinazolines. researchgate.net

The following table summarizes a representative microwave-assisted synthesis of a 3,4-dihydroquinazoline derivative, highlighting the efficiency of this method.

| Reactants | Reagent | Solvent | Microwave Power | Temperature (°C) | Time (min) | Yield (%) |

| N-(2-aminobenzyl)acetamide | PPE | Dioxane | 150 W | 120 | 10 | 95 |

Photochemical methods for the synthesis of the 3,4-dihydroquinazoline core are less commonly reported. However, visible light-induced condensation cyclization has been successfully employed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes. beilstein-journals.org This green chemistry approach utilizes a photocatalyst, such as fluorescein, and an oxidant in the absence of a metal catalyst. beilstein-journals.org While this method yields the oxidized quinazolinone, its principles could potentially be adapted for a reductive cyclization to form the dihydroquinazoline ring under photochemical conditions. Another study has explored the direct excitation of dihydroquinazolinone anions by visible light to generate radicals for further reactions, indicating the photoactive nature of this heterocyclic system. chinesechemsoc.org

Mechanistic Elucidation of Key Synthetic Transformations

The formation of the 3,4-dihydroquinazoline ring system typically involves a key cyclization step. In the context of a reaction between a 2-aminobenzylamine derivative and an aldehyde, the proposed mechanism generally begins with the formation of a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to the formation of the heterocyclic ring. Subsequent dehydration then yields the 3,4-dihydroquinazoline.

A plausible mechanistic pathway for the formation of a 3-aryl-3,4-dihydroquinazoline from a 2-(arylamino)benzylamine and an aldehyde can be outlined as follows:

Imine Formation: The primary aliphatic amine of the 2-(arylamino)benzylamine derivative condenses with an aldehyde to form a protonated imine intermediate (Schiff base).

Intramolecular Cyclization: The lone pair of electrons on the secondary aromatic nitrogen atom then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular fashion. This step forms the six-membered dihydroquinazoline ring.

Deprotonation: A final deprotonation step yields the neutral 3-aryl-3,4-dihydroquinazoline product.

In multicomponent reactions, such as those starting from 2-azidobenzaldehydes, the mechanism can be more complex, involving a sequence of reactions like the Passerini reaction, followed by a Staudinger reaction and an aza-Wittig cyclization to construct the dihydroquinazoline core. rsc.org The aza-Wittig reaction, in this case, serves as the key intramolecular cyclization step, forming the N=C bond of the heterocyclic ring, which is then followed by a nucleophilic addition and substitution to yield the final product. rsc.org

Another proposed mechanism for the formation of substituted dihydroquinazolinones involves a cascade imine/cyclization/Leuckart–Wallach type reaction. nih.gov This process is believed to proceed through the formation of a cyclic N-acyl iminium ion intermediate, which is subsequently reduced by a hydride source like formic acid to yield the dihydroquinazolinone product. nih.govdiva-portal.org Mechanistic studies have provided support for the formation of this cyclic N-acyl iminium ion intermediate. diva-portal.org

Functional Group Transformations on the Dihydroquinazoline Scaffold

The this compound molecule possesses several reactive sites, including the dihydroquinazoline core and the two bromine-substituted phenyl rings. These sites allow for a range of functional group transformations.

Halogenation: The introduction of additional halogen atoms onto the this compound scaffold can be achieved through electrophilic aromatic substitution. The existing substituents on the benzofused ring, primarily the amino group at position 1 and the bromine atom at position 6, will direct incoming electrophiles. The amino group is a strong activating group and is ortho-, para-directing, while the bromine atom is a deactivating group but is also ortho-, para-directing. Therefore, further halogenation would be expected to occur at the C8 position. Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can be employed for this purpose.

Dehalogenation: The removal of the bromine atoms from the scaffold can be accomplished through catalytic hydrogenation. This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or through transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid. Such dehalogenation reactions are common for aryl halides.

| Reaction Type | Reagents and Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 6,8-Dibromo-3-(4-bromophenyl)-3,4-dihydroquinazoline |

| Dehalogenation | Pd/C, H₂ (g), Ethanol | 3-Phenyl-3,4-dihydroquinazoline |

The nitrogen atom at the N1 position of the dihydroquinazoline ring is a key site for alkylation and acylation reactions.

Alkylation: N-alkylation can be achieved by treating the dihydroquinazoline with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic substitution, where the N1 nitrogen acts as the nucleophile.

Acylation: N-acylation can be readily accomplished by reacting the dihydroquinazoline with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. This reaction leads to the formation of an N-acyl derivative, which can be a useful intermediate for further synthetic transformations.

| Reaction Type | Reagent | Base | Solvent | Expected Product |

| N-Alkylation | Methyl iodide | K₂CO₃ | DMF | 6-Bromo-3-(4-bromophenyl)-1-methyl-3,4-dihydroquinazoline |

| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline |

Oxidation: The dihydroquinazoline ring can be oxidized to the corresponding fully aromatic quinazoline (B50416). A common and efficient oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This dehydrogenation reaction is typically carried out in an inert solvent at room temperature or with gentle heating and results in the formation of 6-Bromo-3-(4-bromophenyl)quinazoline.

Reduction: The imine-like C=N bond within the dihydroquinazoline ring is susceptible to reduction. Catalytic hydrogenation, using catalysts such as platinum oxide or palladium on carbon under a hydrogen atmosphere, can reduce the dihydroquinazoline to a tetrahydroquinazoline. Alternatively, transfer hydrogenation methods can also be employed.

| Reaction Type | Reagent | Solvent | Expected Product |

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane | 6-Bromo-3-(4-bromophenyl)quinazoline |

| Reduction | H₂ (g), Pd/C | Ethanol | 6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline |

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of the title compound can be achieved by modifying the quinazoline core or by varying the substituents on the phenyl ring.

The synthesis of 3,4-dihydroquinazolines often involves the condensation of a 2-aminobenzylamine derivative with an aldehyde or a related carbonyl compound. By choosing different starting materials, a wide variety of substituents can be introduced at various positions of the quinazoline core.

Modification at C2: By using different aldehydes in the condensation reaction with a 2-amino-5-bromobenzylamine precursor, various alkyl or aryl groups can be introduced at the C2 position.

Modification at C4: Introduction of substituents at the C4 position can be achieved through multi-component reactions or by using appropriately substituted 2-aminobenzophenone (B122507) derivatives as starting materials. For instance, aza-Friedel–Crafts reactions of in situ generated N-acyliminium ions with electron-rich arenes can yield 4-aryl-3,4-dihydroquinazolinones. diva-portal.orgnih.gov

| Precursor 1 | Precursor 2 | Product |

| 2-Amino-5-bromobenzylamine | Benzaldehyde | 6-Bromo-2-phenyl-3,4-dihydroquinazoline |

| 2-Amino-5-bromobenzylamine | Acetaldehyde | 6-Bromo-2-methyl-3,4-dihydroquinazoline |

| 2-Amino-5-bromobenzophenone | Formaldehyde, (4-bromophenyl)amine | 6-Bromo-3-(4-bromophenyl)-4-phenyl-3,4-dihydroquinazoline |

The synthesis of analogues with different substituents on the N-phenyl ring can be accomplished by starting with differently substituted anilines in the synthetic sequence. For example, a common route to 3-aryl-3,4-dihydroquinazolines involves the reaction of a 2-halobenzaldehyde with an appropriately substituted aniline, followed by reduction and cyclization. By using anilines with various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions, a library of analogues can be generated.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed on the 6-bromo or 4'-bromo positions to introduce a wide array of substituents, thereby creating a diverse set of analogues.

| Starting Aniline | Expected Product |

| 4-Chloroaniline | 6-Bromo-3-(4-chlorophenyl)-3,4-dihydroquinazoline |

| 4-Methoxyaniline | 6-Bromo-3-(4-methoxyphenyl)-3,4-dihydroquinazoline |

| 4-Methylaniline | 6-Bromo-3-(4-methylphenyl)-3,4-dihydroquinazoline |

Despite a comprehensive search for scholarly articles and research data, no specific information was found for the chemical compound "this compound" concerning its chemical reactivity, derivatization studies involving heterocyclic ring incorporations, or its use in tandem reactions and one-pot syntheses.

The search yielded information on a variety of other quinazoline and dihydroquinazoline derivatives. These related compounds exhibit a range of chemical reactivities and are synthesized through various methods, including multi-component and one-pot reactions. For instance, studies on compounds such as 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one and general methodologies for the synthesis of 3,4-dihydroquinazolines are available. However, these findings are not directly applicable to the specific compound requested by the user.

The absence of specific research on "this compound" in the available scientific literature prevents the creation of a detailed and accurate article based on the provided outline. It is possible that this specific compound has not yet been synthesized or that its reactivity profile has not been published in the accessible scientific domain. Therefore, the requested article with a focus solely on this compound cannot be generated at this time.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy serves as a powerful tool for delineating the solution-state structure and dynamics of the title compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for understanding the molecule's conformational preferences in solution.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

A combination of 2D-NMR experiments allows for the complete assignment of the ¹H and ¹³C NMR spectra and provides insights into the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between the protons on the dihydroquinazoline ring, specifically between the geminal protons at the C4 position and their adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. In the context of this molecule, NOESY can reveal spatial proximities between the protons of the 4-bromophenyl group and the dihydroquinazoline moiety, offering clues about the preferred rotational conformation around the N-C aryl bond.

A representative, though hypothetical, table of ¹H and ¹³C NMR chemical shifts is provided below, based on analyses of similar dihydroquinazoline structures. mdpi.comnih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~4.5-5.0 (s, 2H) | ~65-70 |

| C4-H | ~3.8-4.2 (s, 2H) | ~45-50 |

| C5-H | ~7.2-7.4 (d) | ~125-128 |

| C7-H | ~7.0-7.2 (dd) | ~128-130 |

| C8-H | ~6.8-7.0 (d) | ~115-118 |

| C2'-H, C6'-H | ~7.4-7.6 (d) | ~130-133 |

| C3'-H, C5'-H | ~7.1-7.3 (d) | ~118-121 |

| C6 | - | ~110-115 |

| C4' | - | ~115-120 |

| C4a | - | ~135-140 |

| C8a | - | ~145-150 |

| C1' | - | ~140-145 |

Dynamic NMR for Rotational Barriers or Conformational Exchange

For N-aryl substituted dihydroquinazolines, restricted rotation around the N-aryl bond can lead to the existence of conformational enantiomers or diastereomers. researchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be employed to investigate such conformational exchange processes. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the non-equivalent protons of the bromophenyl ring. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be dictated by a variety of non-covalent interactions.

Halogen Bonding: The bromine atoms on both the dihydroquinazoline core and the N-phenyl ring are capable of participating in halogen bonds. These interactions, typically of the C–Br···Br or C–Br···N/O type, can play a significant role in directing the crystal packing. rsc.orgmdpi.comresearchgate.net The strength of these interactions is influenced by the electrostatic potential around the bromine atom. researchgate.net

π-π Stacking: The presence of multiple aromatic rings in the molecule makes π-π stacking interactions a likely feature of the crystal structure. These interactions would involve the face-to-face or offset stacking of the phenyl and brominated benzene (B151609) rings of adjacent molecules.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like -OH or -NH2, weak C-H···π or C-H···Br interactions may be present, further stabilizing the crystal lattice. uni-muenchen.de

Conformation in the Crystalline State

A hypothetical table of crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.789 |

| R-factor | 0.045 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact mass of the parent molecule and its fragments, which in turn allows for the confirmation of the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information.

For this compound, the presence of two bromine atoms is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion peak will appear as a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. youtube.com

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of a Bromine Radical: A common fragmentation pathway for brominated compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (·Br). miamioh.edu This would result in a significant fragment ion.

Cleavage of the Dihydroquinazoline Ring: The dihydroquinazoline ring can undergo cleavage, for example, through a retro-Diels-Alder type reaction or by loss of small neutral molecules.

Loss of the N-Aryl Group: Cleavage of the N-C aryl bond would result in a fragment corresponding to the 6-bromo-3,4-dihydroquinazoline cation and a 4-bromophenyl radical.

A plausible fragmentation pathway is outlined in the table below.

| m/z (calculated) | Ion Formula | Proposed Structure/Loss |

| 397.9316 | C₁₄H₁₀Br₂N₂⁺ | Molecular Ion (M⁺) |

| 318.0025 | C₁₄H₁₀⁷⁹BrN₂⁺ | [M - Br]⁺ |

| 239.0734 | C₈H₇⁷⁹BrN₂⁺ | [M - C₆H₄Br]⁺ |

| 155.9392 | C₆H₄Br⁺ | [4-bromophenyl]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule based on the vibrations of its constituent atoms and bonds. While direct experimental spectra for this compound are not widely published, a comprehensive analysis can be constructed based on the known characteristic frequencies of its structural motifs: the dihydroquinazoline core, the brominated benzene rings, and the N-aryl substituent.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The key functional groups within this compound give rise to distinct absorption bands.

N-H Stretching: The dihydroquinazoline moiety contains a secondary amine (N-H) group within the heterocyclic ring. This bond typically exhibits a stretching vibration in the region of 3400-3250 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the two phenyl rings and the quinazoline's benzene ring are expected to appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the CH₂ group in the dihydroquinazoline ring will absorb in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The dihydroquinazoline ring contains a C=N imine bond, which is expected to show a stretching vibration in the 1690-1640 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ range.

C-N Stretching: The stretching vibrations for the aryl C-N bond and the aliphatic C-N bond are expected in the 1335-1250 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively.

C-Br Stretching: The presence of two bromine atoms, one on each phenyl ring, will give rise to C-Br stretching vibrations. These are typically observed in the lower frequency "fingerprint" region of the IR spectrum, generally between 600 and 500 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene rings occur in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Representative Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3350 | N-H Stretch | Secondary Amine (dihydroquinazoline) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1660 | C=N Stretch | Imine (dihydroquinazoline) |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1330-1250 | C-N Stretch | Aryl Amine |

| ~550 | C-Br Stretch | Bromo-Aromatic |

| 900-675 | C-H Bend (oop) | Aromatic |

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl and quinazoline rings are often strong and characteristic in Raman spectra, typically appearing in the 1000-800 cm⁻¹ region.

C-Br Stretching: The C-Br bonds are also expected to produce a noticeable signal in the Raman spectrum, providing complementary information to the IR data.

Due to the complementary nature of IR and Raman spectroscopy, a combined analysis provides a more complete picture of the vibrational modes of this compound. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign vibrational frequencies for complex molecules, aiding in the interpretation of experimental spectra. scispace.com

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration

The 3-position of the 3,4-dihydroquinazoline ring in this compound can be a stereocenter if the molecule is not planar or if there is restricted rotation around the N-aryl bond leading to atropisomerism. In such cases, the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral properties.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength.

Determination of Enantiomeric Purity: Enantiomers of a chiral compound will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of each enantiomer) will be CD silent.

Determination of Absolute Configuration: The absolute configuration (R or S) of a chiral center can often be determined by comparing the experimental CD spectrum with the theoretically calculated spectrum for a known configuration. nih.gov The sign (positive or negative) of the Cotton effects in the CD spectrum is characteristic of a particular enantiomer. For complex molecules like dihydroquinazoline alkaloids, the absolute configuration has been successfully assigned using CD spectroscopy in conjunction with other methods. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows this rotation versus wavelength.

Complementary to CD: ORD and CD are related phenomena (through the Kronig-Kramers relations) and provide complementary information. An ORD spectrum displays Cotton effects in the regions of the absorption bands of the chromophores.

Structural Elucidation: The shape and sign of the ORD curve can be used to deduce stereochemical information and to identify the absolute configuration of chiral molecules.

For this compound, if it is chiral, the aromatic chromophores (the brominated phenyl rings and the quinazoline system) would be the primary contributors to the CD and ORD spectra. The spatial arrangement of these chromophores around the chiral center would dictate the sign and magnitude of the observed Cotton effects.

Hypothetical Chiroptical Data for a Single Enantiomer of this compound

| Technique | Wavelength (nm) | Observation | Interpretation |

| CD | ~250-350 | Multiple Cotton Effects | Electronic transitions of aromatic chromophores |

| ORD | >350 | Plain Curve | Away from absorption bands |

| ORD | ~250-350 | Complex Cotton Effects | Corresponds to the absorption bands in CD |

Biological Activity and Mechanistic Investigations Non Clinical Focus

Molecular Mechanism of Action Studies

Future research endeavors may explore the synthesis and biological evaluation of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline, which would be necessary to elucidate its potential therapeutic relevance and mechanism of action. Until such studies are conducted and published, its biological profile remains unknown.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the biological activity or mechanistic investigations of the chemical compound this compound has been publicly reported.

This particular dihydroquinazoline (B8668462) derivative has not been the subject of published studies focusing on its effects on intracellular signaling pathways, its potential binding sites on biological targets, or any allosteric modulatory properties. Consequently, there is a complete absence of data regarding its non-clinical biological activity.

Furthermore, the scientific literature lacks any preclinical in vivo pharmacodynamic studies conducted on this compound. There are no reports on the identification or modulation of biomarkers in non-human models, nor is there any evidence of proof-of-concept efficacy studies in any disease models.

The absence of information extends across the entire requested scope of investigation, from fundamental biological activity to preclinical efficacy. While the broader class of quinazoline (B50416) and its derivatives is a well-explored area in medicinal chemistry with many compounds showing a wide range of biological activities, this specific substituted dihydroquinazoline remains uncharacterized in the public domain.

Therefore, it is not possible to provide an article on the biological activity and preclinical investigations of this compound as per the requested detailed outline, due to the lack of available research data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of novel molecules. While direct computational studies on 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline are not extensively available in the public domain, analysis of structurally similar compounds provides a robust framework for understanding its likely characteristics.

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

The electronic behavior of a molecule is dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

In related 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one derivatives, DFT calculations at the B3LYP/6–31 + G(d, p) level of theory have shown that the HOMO is typically located on the bromobenzene (B47551) and quinazolinone rings, as well as any associated sulfur atoms. The LUMO, in contrast, is often distributed across the entire molecule nih.gov. For these derivatives, the HOMO-LUMO energy gap is a key determinant of stability; a larger gap signifies greater stability and lower reactivity nih.gov. For instance, calculations for 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one showed a HOMO-LUMO gap that suggested greater stability compared to some of its analogs nih.gov. It is plausible that in this compound, the HOMO would also be concentrated on the electron-rich aromatic systems, while the LUMO would be more delocalized.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions prone to electrophilic and nucleophilic attack. In studies of other quinazolin-4-one derivatives, MEP diagrams generated using DFT methods reveal that the most negative potential (red and yellow regions), indicating sites for electrophilic attack, is typically located around the carbonyl oxygen and nitrogen atoms of the quinazoline (B50416) ring. The positive potential (blue regions), indicating sites for nucleophilic attack, is often found around the hydrogen atoms sapub.org. This information is vital for understanding intermolecular interactions and the biological recognition processes of the molecule sapub.org.

Table 1: Representative Frontier Orbital Energies and Related Parameters for a Structurally Similar Quinazolinone Derivative

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (σ) |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | - | - | 4.71 | 2.35 | 0.21 |

| Data extrapolated from studies on related compounds. nih.gov |

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Theoretical calculations can accurately predict the spectroscopic signatures of a molecule, which are essential for its characterization.

NMR Spectroscopy: The 1H and 13C NMR spectra of dihydroquinazoline (B8668462) derivatives have been characterized in various studies. For 2,3-dihydroquinazolin-4(1H)-ones, proton signals for the NH groups at positions 1 and 3 typically appear as broad singlets in the ranges of 6.45-6.67 ppm and 8.36-8.52 ppm, respectively mdpi.com. The aromatic protons of the quinazoline and substituted phenyl rings would be expected to appear in the aromatic region of the spectrum mdpi.comnih.gov. For the 3,4-dihydroquinazoline core of the target molecule, the CH2 protons at position 4 would likely show a characteristic signal, as seen in related structures where a singlet for these protons appears around 4.79 ppm beilstein-journals.org.

UV-Vis Spectroscopy: The electronic absorption spectra of quinazoline derivatives typically exhibit two main bands. A shorter wavelength band between 240–300 nm is attributed to the π → π* transition in the aromatic rings, while a longer wavelength band from 310–425 nm is assigned to the n → π* transition researchgate.net. Theoretical UV-Vis spectra calculated for related quinazoline compounds have shown good correlation with experimental data beilstein-journals.org. The presence of the bromine and phenyl substituents on the this compound skeleton is expected to influence the position and intensity of these absorption bands researchgate.net.

IR Spectroscopy: Theoretical IR spectra for related 6-bromo quinazolinone derivatives have been computed using DFT methods and show excellent agreement with experimental findings nih.gov. Key vibrational frequencies include those for C=C, C=N, C=O, C-N, and aromatic and aliphatic C-H stretching nih.gov. For this compound, characteristic IR peaks would be expected for the C=N stretching of the dihydroquinazoline ring, C-Br stretching, and the aromatic C-H and C=C stretching of the phenyl and quinazoline rings. Theoretical calculations can help in the precise assignment of these vibrational modes acs.org.

Reaction Mechanism Calculations (Transition States, Energy Barriers)

Computational studies are valuable for elucidating the mechanisms of chemical reactions. The synthesis of 3,4-dihydroquinazolines can proceed through various pathways, and DFT calculations can help determine the most energetically favorable route by identifying transition states and calculating activation energy barriers. For instance, in the synthesis of related quinazoline structures, computational analysis has been used to compare different potential pathways, such as a conjugate addition versus an electrocyclization pathway, to establish the most likely reaction mechanism researchgate.net. Mechanistic proposals for the formation of the 3,4-dihydroquinazoline skeleton often involve initial imine formation followed by intramolecular cyclization uobaghdad.edu.iqmdpi.com. Quantum chemical calculations can model these steps to provide a detailed understanding of the reaction coordinates and the stability of intermediates and transition states.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Identification of Potential Binding Sites and Modes

While no specific docking studies for this compound have been published, numerous studies on analogous quinazoline and dihydroquinazolinone derivatives have identified potential biological targets and binding interactions. A prominent target for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy nih.govresearchgate.net.

Docking studies of 6-bromo-quinazolinone derivatives into the ATP-binding site of EGFR have revealed key interactions. These typically involve the formation of hydrogen bonds between the quinazoline core and critical amino acid residues, as well as hydrophobic and van der Waals interactions with other residues in the binding pocket nih.govresearchgate.net. For the target compound, it is conceivable that the nitrogen atoms in the dihydroquinazoline ring could act as hydrogen bond acceptors, while the bromo-substituted phenyl rings could engage in hydrophobic and π-π stacking interactions within a protein's active site researchgate.net.

Other potential targets for dihydroquinazolinone derivatives have been explored, including PARP10, where these compounds also fit well into the active site nih.gov. The specific substitutions on the quinazoline scaffold play a crucial role in determining the binding affinity and selectivity for different protein targets.

Ranking of Ligand Affinities to Biological Targets

Molecular docking programs calculate a scoring function to estimate the binding affinity of a ligand to a protein. This score, often expressed in kcal/mol, allows for the ranking of different compounds based on their predicted binding strength. Lower binding energy values typically indicate a more stable ligand-protein complex and, therefore, a higher predicted affinity.

In studies of 6-bromo quinazolinone derivatives docked against EGFR, binding energies have been calculated to compare the affinity of different analogs. For example, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one showed a calculated binding energy of -6.7 kcal/mol against EGFR nih.govresearchgate.net. Similarly, docking studies of other dihydroquinazolinone derivatives against various targets have been used to rank their potential efficacy, with the most potent compounds generally exhibiting the most favorable docking scores nih.govscispace.comresearchgate.net. These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing.

Table 2: Representative Docking Scores of Structurally Related Quinazolinone Derivatives Against EGFR

| Compound | Target Protein | Docking Score (kcal/mol) |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | EGFR | -6.7 |

| Analogous quinazolinone derivative 8c | EGFR | -5.3 |

| Data extrapolated from studies on related compounds. nih.govresearchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of a compound and its interactions with biological macromolecules.

Conformational Dynamics of the Compound and Protein-Ligand Complexes

MD simulations can be employed to explore the conformational landscape of this compound. Such studies would reveal the molecule's preferred shapes (conformers) in different environments and the energy barriers between them. When bound to a protein target, MD simulations can elucidate how the compound adapts its conformation to fit within the binding site and the dynamic nature of the protein-ligand interactions. Key analyses would include root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of both the ligand and the protein. nih.govresearchgate.net

Solvent Effects and Binding Free Energy Calculations

The surrounding solvent plays a crucial role in molecular interactions. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of how water or other solvents mediate the binding of this compound to its target. Furthermore, advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, which is a theoretical estimation of the binding affinity. frontiersin.orgresearchgate.netrsc.org These calculations are instrumental in predicting how tightly a ligand will bind to a protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of this compound analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. nih.gov Using statistical methods such as multiple linear regression or machine learning algorithms, a predictive model could be built. This model could then be used to estimate the activity of newly designed, untested analogs, thereby prioritizing synthetic efforts.

Identification of Physicochemical Descriptors for Activity

A key outcome of QSAR studies is the identification of physicochemical properties, or "descriptors," that are critical for the biological activity of the compounds. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). By understanding which descriptors are most influential, medicinal chemists can rationally design new molecules with improved potency and selectivity.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Transport)

In silico ADMET prediction tools are used early in the drug discovery process to forecast the pharmacokinetic properties of a compound. nih.govbas.bg These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. For this compound, a variety of ADMET properties could be estimated using commercially available or open-source software.

Table 1: Illustrative In Silico ADMET Predictions for this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have reasonable intestinal cell permeability. |

| P-glycoprotein Substrate | No | Unlikely to be actively effluxed from cells. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Not expected to readily cross into the brain. |

| Plasma Protein Binding | High | Expected to be highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Unlikely | Low potential for drug-drug interactions via this pathway. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause cardiac toxicity. |

| Ames Mutagenicity | Negative | Not predicted to be mutagenic. |

Note: The data in this table is for illustrative purposes only and is not based on actual experimental or computational results for this compound.

Potential Applications Beyond Traditional Therapeutics

Applications as Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for the elucidation of complex biological processes. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is recognized as a "privileged structure" in drug design, implying its ability to bind to multiple biological targets. nih.gov This inherent bioactivity, combined with the potential for chemical modification, positions 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline as a promising candidate for the development of specialized chemical probes.

Although there are no current reports of this compound being used as a fluorescent or isotope-labeled probe, its structure is amenable to modifications that would enable such applications. The presence of two bromine atoms offers reactive handles for the attachment of fluorophores or isotopic labels through well-established cross-coupling reactions. For instance, a fluorescent dye could be appended to the molecular scaffold to visualize its interaction with cellular components, thereby aiding in target identification and validation.

The inherent fluorescent properties of some nitrogen-containing heterocycles suggest that the dihydroquinazoline (B8668462) core itself might possess tunable photophysical properties. mdpi.comencyclopedia.pub Studies on other quinazoline (B50416) derivatives have shown that substitutions on the aromatic rings can significantly influence their absorption and emission spectra. mdpi.com

Table 1: Photophysical Properties of Selected 2,4-bis(4-methoxyphenyl)-Substituted Quinazoline Derivative (Data presented for a related quinazoline compound to illustrate the potential for fluorescence in this class of molecules)

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

| 2,4-bis(4-methoxyphenyl)-quinazoline | Toluene | 360 | 438 |

| DMF | 365 | 455 | |

| Methanol | 362 | 453 |

Source: Adapted from research on polycarbo-substituted quinazolines. mdpi.com

This data for a related quinazoline derivative indicates that modifications to the core structure can result in compounds with fluorescent properties that are sensitive to the solvent environment. mdpi.com This suggests that this compound could potentially be engineered to act as a fluorescent sensor.

Optogenetics is a revolutionary technique that uses light to control the activity of genetically modified cells, typically neurons. nih.gov While there is no evidence to suggest a direct role for this compound in optogenetics, the broader field of chemical biology is constantly seeking small molecules that can modulate the function of light-sensitive proteins. In a highly speculative future application, derivatives of this compound could be designed to interact with specific opsins (light-sensitive proteins), potentially acting as photoswitchable ligands or allosteric modulators. Such a development would require significant structural modifications to impart photosensitivity and specific biological targeting capabilities.

Role in Material Science and Advanced Materials

The unique chemical architecture of this compound also suggests its potential utility as a building block in the synthesis of novel organic materials. Nitrogen-containing heterocycles are already widely used in the development of dyes, polymers, and optoelectronic materials. msesupplies.com

The presence of two reactive bromine atoms on the this compound molecule makes it a viable candidate as a monomer or a cross-linking agent in polymer synthesis. Through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, the bromo groups can be replaced with various functional groups, allowing for the creation of novel polymer chains with integrated dihydroquinazoline units. mdpi.com The incorporation of this heterocyclic scaffold into a polymer backbone could impart unique properties to the resulting material, such as enhanced thermal stability, specific optical characteristics, or biological compatibility. The 2,3-dihydroquinazolin-4(1H)-one scaffold has been identified as a versatile synthon for creating modified derivatives with diverse properties. rsc.org

Nitrogen-containing heterocycles are of significant interest in the field of optoelectronics, where they are used in the construction of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.netmdpi.com These compounds often possess favorable electronic properties, such as the ability to transport charge and emit light. While the specific optoelectronic properties of this compound have not been investigated, theoretical studies on related quinazoline derivatives have been performed to understand their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

Table 2: Calculated Chemical Reactivity Indices for a Related 6-Bromo-quinazolinone Derivative (Data from a computational study on 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one to illustrate the type of electronic properties that can be investigated)

| Parameter | Value |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.79 |

| Energy Gap (eV) | 4.42 |

| Hardness (η) | 2.21 |

| Softness (S) | 0.22 |

Source: Adapted from a study on 6-bromo quinazoline derivatives. nih.gov

These computational parameters provide insights into the kinetic stability and reactivity of the molecule. nih.gov Similar investigations into this compound could reveal its potential for application in optoelectronic materials, where the HOMO-LUMO gap is a critical factor in determining the material's electronic and optical properties.

Catalytic Applications

The catalytic potential of this compound has not been directly explored. However, nitrogen-containing heterocyclic compounds are known to act as catalysts in a variety of organic transformations. nih.govresearchgate.net The nitrogen atoms in the dihydroquinazoline ring possess lone pairs of electrons that could potentially participate in catalytic cycles, for example, by acting as Lewis bases or by coordinating to metal centers.

Furthermore, dihydroquinazolinones have been utilized as "adaptative handles" in dual catalytic C-C bond functionalization reactions, where the dihydroquinazolinone itself is a sacrificial reductant in a catalytic quantity. nih.gov While this does not position the compound as a catalyst in the traditional sense, it highlights the electrochemical reactivity of the scaffold that could be harnessed in other catalytic systems. The bromo substituents could also play a role, either by influencing the electronic properties of the heterocyclic core or by serving as anchoring points to immobilize the molecule on a solid support to create a heterogeneous catalyst. organic-chemistry.org

Future Directions, Challenges, and Research Gaps

Development of Novel and Efficient Synthetic Strategies

Without existing synthetic routes, this section cannot be addressed.

Exploration of New Biological Targets and Pharmacological Profiles

As no biological data is available, potential targets and pharmacological profiles remain unknown.

Integration of Advanced AI/Machine Learning in Compound Design and Optimization

The application of AI and machine learning would require foundational data on the compound's structure-activity relationships, which is not available.

Overcoming Challenges in Scale-Up and Process Chemistry

Without a known synthesis, challenges in large-scale production cannot be identified.

Emerging Roles in Interdisciplinary Research (e.g., Chemical Biology, Nanotechnology)

There is no current information to suggest any role for this specific compound in interdisciplinary research fields.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline?

The compound is typically synthesized via bromination of a quinazoline precursor using reagents like N-bromosuccinimide (NBS). For example, bromination of 3,4-dihydroquinazoline derivatives under controlled reagent ratios (e.g., 1:1 molar ratio of substrate to NBS) yields regioselective bromination at the 6-position . Alternatively, refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol, produces substituted derivatives .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization involves a combination of techniques:

- Single-crystal X-ray diffraction to determine bond lengths (e.g., C–Br ≈ 1.89 Å) and lattice parameters (monoclinic system, space group Pc, β = 99.65°) .

- NMR spectroscopy : NMR peaks at δ 2.51 ppm (N–CH) and aromatic protons between δ 7.39–8.11 ppm confirm substitution patterns .

- FT-IR spectroscopy : Key bands include C=O (1705 cm), C=N (1647 cm), and C–Br (528 cm) .

Q. What analytical techniques are used to assess the purity of this compound?

Thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) as the mobile phase and UV visualization is standard for purity checks . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) may further validate purity, especially for derivatives intended for biological assays.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in dihydroquinazoline systems?

Regioselectivity depends on the reagent ratio and solvent polarity. For instance, using excess NBS in dimethylformamide (DMF) favors bromination at the 6-position of the quinazoline ring, while lower ratios may lead to competing hydroxylation at the 4-position . Computational studies (e.g., DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or IR data often arise from conformational flexibility or crystal packing effects. For example, variable-temperature NMR or X-ray crystallography can distinguish dynamic processes (e.g., ring puckering) from static structural differences . Cross-validation with computational simulations (e.g., Gaussian-based chemical shift predictions) is recommended .

Q. How can crystallographic parameters guide the design of derivatives with enhanced bioactivity?

Crystal packing analysis (e.g., π-π stacking, halogen bonding) reveals intermolecular interactions critical for stability and solubility. Derivatives with planar aromatic systems (e.g., triazolothiadiazine moieties) exhibit stronger intermolecular interactions, improving crystallinity and bioavailability . Adjusting substituents (e.g., replacing Br with electron-withdrawing groups) can modulate these interactions .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Standard assays include:

- Anthelmintic activity : Incubation with Caenorhabditis elegans larvae to measure paralysis or mortality rates .

- Antibacterial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via optical density .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices.

Q. How can computational tools predict the reactivity and stability of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with biological targets (e.g., enzyme active sites). Density functional theory (DFT) calculations optimize geometries and predict thermodynamic stability (e.g., Gibbs free energy of formation) . ADMET predictors (e.g., SwissADME) evaluate pharmacokinetic properties like logP and bioavailability .

Methodological Challenges

Q. What experimental precautions mitigate decomposition during storage?

Store the compound in amber vials at –20°C under inert gas (N) to prevent photodegradation and oxidation. Regular purity checks via TLC or HPLC are advised, especially for hygroscopic derivatives .

Q. How can researchers address low yields in multi-step syntheses?

Optimize reaction steps using design of experiments (DoE) approaches. For example, varying temperature (80–120°C) and catalyst loading (e.g., acetic acid concentration) during cyclization improves yields from 50% to >70% . Microwave-assisted synthesis may also reduce reaction times and side-product formation.

Interdisciplinary Applications

Q. How does X-ray crystallography inform material science applications of this compound?

Crystal structure data (e.g., unit cell dimensions, space group symmetry) guide the design of organic semiconductors or metal-organic frameworks (MOFs). For instance, planar derivatives with extended π-systems exhibit charge-transfer properties suitable for optoelectronic devices .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Bromine-76 or -77 isotopes can replace stable bromine atoms for positron emission tomography (PET) imaging. Radiolabeling requires optimizing reaction conditions (e.g., temperature, pH) to ensure high specific activity and radiochemical purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.